molecular formula C22H16ClF3N2O2S B15000809 4-(3-chlorophenyl)-3-methyl-6-oxo-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide

4-(3-chlorophenyl)-3-methyl-6-oxo-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B15000809
M. Wt: 464.9 g/mol
InChI Key: IMXYHJFQHVVFLM-UHFFFAOYSA-N
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Description

4-(3-CHLOROPHENYL)-3-METHYL-6-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by the presence of a thieno[2,3-b]pyridine core, substituted with a 3-chlorophenyl group, a 3-methyl group, a 6-oxo group, and a 3-(trifluoromethyl)phenyl group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Chemical Reactions Analysis

4-(3-CHLOROPHENYL)-3-METHYL-6-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including its interactions with various enzymes and receptors. In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammatory disorders. Additionally, this compound is used in the development of new materials with unique properties for industrial applications .

Mechanism of Action

The mechanism of action of 4-(3-CHLOROPHENYL)-3-METHYL-6-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events that lead to its observed effects. The exact molecular pathways involved depend on the specific biological context and the nature of the target molecules .

Properties

Molecular Formula

C22H16ClF3N2O2S

Molecular Weight

464.9 g/mol

IUPAC Name

4-(3-chlorophenyl)-3-methyl-6-oxo-N-[3-(trifluoromethyl)phenyl]-5,7-dihydro-4H-thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C22H16ClF3N2O2S/c1-11-18-16(12-4-2-6-14(23)8-12)10-17(29)28-21(18)31-19(11)20(30)27-15-7-3-5-13(9-15)22(24,25)26/h2-9,16H,10H2,1H3,(H,27,30)(H,28,29)

InChI Key

IMXYHJFQHVVFLM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(CC(=O)N2)C3=CC(=CC=C3)Cl)C(=O)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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